4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a morpholine ring via a piperazine bridge. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine and morpholine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloropyrimidin-2-yl)morpholine
- 4-(Pyrimidin-2-yl)morpholine
- 4-(4,6-Difluoropyrimidin-2-yl)morpholine
Uniqueness
Compared to these similar compounds, 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of the bromopyrimidine moiety and the piperazine bridge. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20BrN7O |
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Molecular Weight |
406.28 g/mol |
IUPAC Name |
4-[6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H20BrN7O/c17-13-10-18-16(19-11-13)24-3-1-22(2-4-24)14-9-15(21-12-20-14)23-5-7-25-8-6-23/h9-12H,1-8H2 |
InChI Key |
WFIWJGOEOVHZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
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